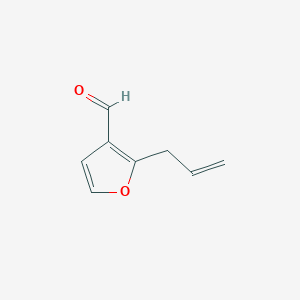
2-(Prop-2-en-1-yl)furan-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-en-1-yl)furan-3-carbaldehyde: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a prop-2-en-1-yl group and an aldehyde group at the 3-position. Furans are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)furan-3-carbaldehyde can be achieved through several methods. One common approach involves the aldol condensation of furan-2-carbaldehyde (furfural) with prop-2-en-1-yl derivatives. This reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out in a solvent like methanol at room temperature . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the hydroarylation of furanic conjugated enones by arenes under superelectrophilic activation. This process utilizes strong acids like triflic acid or aluminum chloride as catalysts and can achieve high yields of the target compound . The use of renewable carbohydrate feedstocks, such as furfural and 5-hydroxymethylfurfural, as starting materials is also explored for sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-2-en-1-yl)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(Prop-2-en-1-yl)furan-3-carboxylic acid.
Reduction: 2-(Prop-2-en-1-yl)furan-3-methanol.
Substitution: 2-(Prop-2-en-1-yl)-5-bromofuran-3-carbaldehyde (for halogenation).
Wissenschaftliche Forschungsanwendungen
2-(Prop-2-en-1-yl)furan-3-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Prop-2-en-1-yl)furan-3-carbaldehyde depends on its specific application. In antimicrobial research, its activity is attributed to the interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A furan derivative with an aldehyde group at the 2-position. It is a key starting material for the synthesis of various furan compounds.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position. It is derived from renewable carbohydrate feedstocks and is used in the production of bio-based chemicals.
2,5-Diformylfuran: A furan derivative with aldehyde groups at the 2- and 5-positions.
Uniqueness
2-(Prop-2-en-1-yl)furan-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the prop-2-en-1-yl group enhances its potential for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H8O2 |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
2-prop-2-enylfuran-3-carbaldehyde |
InChI |
InChI=1S/C8H8O2/c1-2-3-8-7(6-9)4-5-10-8/h2,4-6H,1,3H2 |
InChI-Schlüssel |
ZSODIRYPKLPRQD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


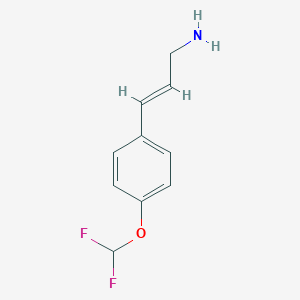
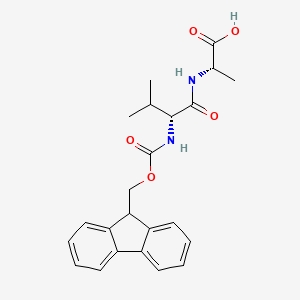
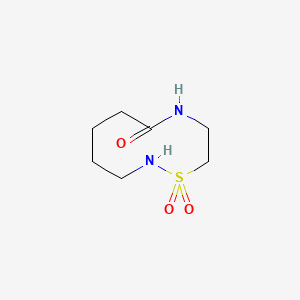
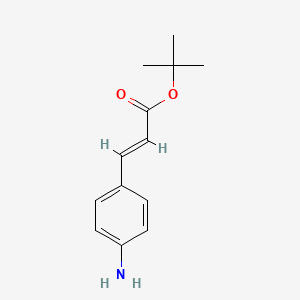
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
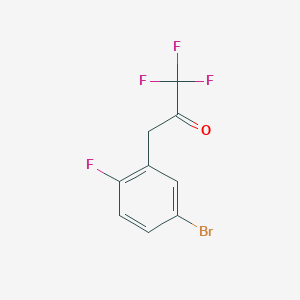
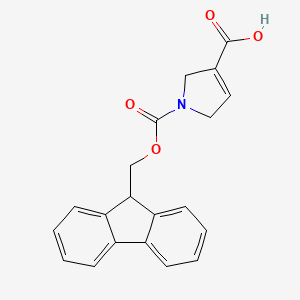
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
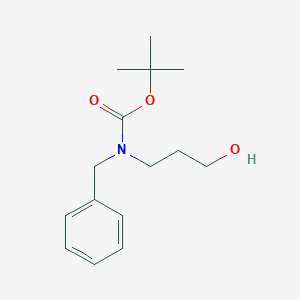
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)
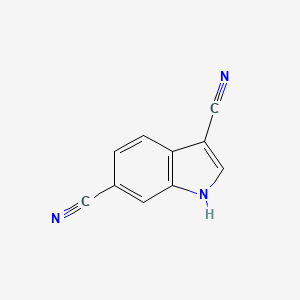
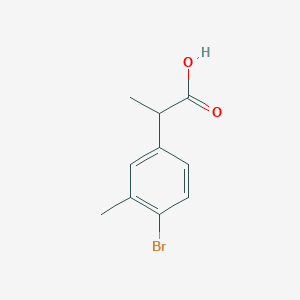

![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
